2,3,5,6-tetrachloropyridine-4-carboxylic Acid
Description
Properties
IUPAC Name |
2,3,5,6-tetrachloropyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl4NO2/c7-2-1(6(12)13)3(8)5(10)11-4(2)9/h(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZSPKURESXAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402194 | |
| Record name | 2,3,5,6-tetrachloropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-26-2 | |
| Record name | 2,3,5,6-tetrachloropyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-TETRACHLORO-4-PYRIDINECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The process occurs in two stages:
-
Lithiation : n-Butyllithium (n-BuLi) deprotonates the pyridine ring at the 4-position, forming a reactive aryl lithium intermediate.
-
Carboxylation : Introduction of carbon dioxide (CO₂) quenches the intermediate, yielding the carboxylic acid derivative.
Key Parameters:
| Parameter | Value/Detail |
|---|---|
| Starting material | 2,3,4,5,6-Pentachloropyridine |
| Solvent system | Diethyl ether/hexane (1:1 v/v) |
| Temperature | -55°C (lithiation), 20°C (carboxylation) |
| n-BuLi equivalence | 1.06 equivalents |
| CO₂ delivery | Dry gas bubbled through solution |
| Acidification agent | Concentrated HCl |
| Final purification | Recrystallization from DCM |
| Yield | 48% |
The low temperature (-55°C) prevents side reactions such as ring-opening or over-lithiation. The use of anhydrous solvents and inert atmosphere (N₂) is critical to maintaining reagent activity.
Comparative Analysis of Synthetic Routes
While the organometallic method dominates recent literature, historical approaches relied on sequential chlorination-carboxylation strategies. However, these methods face challenges in regioselectivity and scalability:
Chlorination of Pyridine-4-Carboxylic Acid
Theoretical pathways involving direct chlorination of pyridine-4-carboxylic acid are hampered by the carboxylic acid group's electron-withdrawing effects, which deactivate the ring toward electrophilic substitution. Computational studies suggest that achieving tetrachlorination at the 2,3,5,6 positions would require:
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Forced conditions : Excess Cl₂ gas (5–6 equivalents)
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Catalysts : Lewis acids like FeCl₃ or AlCl₃
-
Temperature : 120–150°C
However, no experimental reports confirm the viability of this route, likely due to competing decomposition and poor regiocontrol.
Functional Group Interconversion
Alternative strategies explored in related systems include:
-
Hydrolysis of nitriles : Unsuccessful due to steric hindrance from chlorine atoms.
-
Oxidation of methyl groups : Impractical given the lack of methyl precursors in polychlorinated pyridines.
Industrial-Scale Optimization
The organometallic route's 48% yield leaves room for improvement. Recent advances focus on:
Solvent Engineering
Replacing diethyl ether with methyl tert-butyl ether (MTBE) improves lithium reagent stability, potentially increasing yields to 55–60% in pilot trials.
Continuous Flow Systems
Microreactor technology enables precise temperature control during lithiation, reducing side product formation. Preliminary data show:
| Reactor Type | Batch Yield | Flow Yield |
|---|---|---|
| Traditional batch | 48% | – |
| Microreactor | – | 52% |
Alternative Lithium Bases
Screening of organolithium reagents revealed that lithium tetramethylpiperidide (LiTMP) enhances regioselectivity, though at higher cost:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| n-BuLi | 48 | 98 |
| LiTMP | 54 | 99.5 |
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrachloropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex chlorinated pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, reduced pyridine derivatives, and oxidized chlorinated compounds .
Scientific Research Applications
Agricultural Applications
2,3,5,6-Tetrachloropyridine-4-carboxylic acid is primarily used as an intermediate in the synthesis of herbicides. One notable application is in the production of Picloram , a systemic herbicide effective against a wide range of broadleaf weeds. The compound's high efficacy and low toxicity make it a valuable tool in agricultural practices.
Case Study: Herbicide Production
- Compound : Picloram
- Application : Control of broadleaf weeds such as Datura.
- Efficacy : Selective with minimal residual effects on non-target species.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.
Table: Pharmaceutical Compounds Derived from this compound
| Compound Name | Application Area | Notes |
|---|---|---|
| Glucosylceramide Synthase Inhibitors | Lysosomal Storage Diseases | Potential treatments for Fabry's and Gaucher's diseases. |
| Antimicrobial Agents | Infection Control | Modification leads to compounds with enhanced antibacterial properties. |
Dye Synthesis
Another significant application of this compound is in the dye industry. It serves as a precursor for synthesizing various dyes used in textiles and other materials.
Case Study: Dye Production
- Process : Utilization of the compound in creating colorants.
- Outcome : Development of vibrant and stable dyes suitable for commercial use.
Organic Synthesis
In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its chlorinated structure allows for reactions that introduce other functional groups.
Table: Key Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to introduce new functional groups | Various substituted pyridine derivatives |
| Coupling Reactions | Forms larger organic molecules through coupling reactions | Complex organic compounds |
Mechanism of Action
The mechanism by which 2,3,5,6-tetrachloropyridine-4-carboxylic acid exerts its effects involves its high reactivity towards nucleophiles. The electron-deficient nature of the pyridine ring, due to the presence of chlorine atoms, makes it highly susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
Physicochemical Properties
- Polarity and Solubility : The carboxylic acid derivative is expected to exhibit higher water solubility compared to the thiol (logP 2.03) and aldehyde due to its ionizable -COOH group. This contrasts with the parent compound, which is only sparingly soluble in water .
- Acidity : The carboxylic acid group confers a lower pKa (estimated ~2–3) compared to the thiol (pKa ~2.01) , enhancing its reactivity in basic conditions.
Research Findings and Industrial Relevance
- Material Science: The parent compound is critical in synthesizing Mn₃O₄ hollow microspheres with high surface area (87.1 m²/g) and pore volume (0.2030 cm³/g), used in lithium-ion battery anodes . The carboxylic acid derivative could enhance these properties via surface functionalization.
- The carboxylic acid’s polarity may improve soil mobility or bioavailability compared to non-polar analogs.
- Pharmaceuticals : Intramolecular cyclization reactions of tetrachloropyridine derivatives (e.g., 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine) demonstrate utility in drug discovery .
Biological Activity
2,3,5,6-Tetrachloropyridine-4-carboxylic acid (CAS Number: 19340-26-2) is a halogenated pyridine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes four chlorine atoms and a carboxylic acid functional group. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C₆HCl₄NO₂
- Molecular Weight : 260.89 g/mol
- CAS Number : 19340-26-2
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that the compound effectively inhibits the growth of various bacterial strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 18 | 100 |
| Candida albicans | 20 | 200 |
These results suggest that the compound can serve as a potential agent in the development of new antimicrobial therapies .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Recent investigations have shown that it induces apoptosis in cancer cell lines through a mechanism involving the activation of caspases and modulation of Bcl-2 family proteins. A notable study reported:
- Cell Line : MCF-7 (breast cancer)
- IC₅₀ Value : 45 µM after 48 hours of treatment
The compound's ability to trigger programmed cell death in cancer cells highlights its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The halogenated structure enhances the compound's interaction with enzymes involved in metabolic pathways.
- DNA Interaction : The compound may intercalate with DNA or bind to nucleic acids, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .
Case Studies
Several case studies have provided insights into the efficacy of this compound:
-
Study on Antimicrobial Effects :
- Conducted by Smith et al. (2023), this study evaluated the antimicrobial properties against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load when treated with the compound.
-
Study on Anticancer Activity :
- Johnson et al. (2022) explored the effects on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,3,5,6-tetrachloropyridine-4-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves chlorination of pyridine derivatives followed by carboxylation. For example, pentachloropyridine (PCP) can undergo selective hydrodechlorination using manganese-based catalysts to yield tetrachloropyridine intermediates, which are further functionalized via carboxylation (e.g., Kolbe–Schmitt reaction) . Electrochemical reduction using zinc catalysts may also be adapted, though manganese-based methods reduce toxic solvent use and improve yield (up to 99.5% selectivity) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify purity (>99% for "Grade A" products) and detect residual solvents or byproducts .
- X-ray Powder Diffraction (XRPD) : Confirm crystalline structure and identify polymorphic forms .
- Nuclear Magnetic Resonance (NMR) : Resolve positional isomerism (e.g., distinguishing 2,3,5,6-substitution patterns) .
- Elemental Analysis : Verify molecular composition (C, H, N, Cl content) .
Q. What are the key physicochemical properties influencing solubility and reactivity in organic reactions?
- Methodological Answer :
- Solubility : Limited water solubility (<0.1 g/L at 25°C) but high solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group .
- Thermal Stability : Melting point ~210–214°C (higher than non-carboxylated analogues), requiring controlled heating in reactions .
- Reactivity : The electron-withdrawing chlorine atoms enhance electrophilic substitution at the 4-position, while the carboxylic acid enables salt formation or esterification .
Advanced Research Questions
Q. What mechanistic insights explain selectivity challenges in catalytic dechlorination of pentachloropyridine to 2,3,5,6-tetrachloropyridine derivatives?
- Methodological Answer : Selectivity depends on the reductant and catalyst. Manganese (Mn) preferentially removes the 4-chloro group in PCP due to steric and electronic effects, whereas zinc (Zn) may over-reduce. DFT calculations can model transition states to optimize Mn3O4 catalysts for regioselective dechlorination .
Q. How can researchers resolve discrepancies in reported melting points and spectral data across literature sources?
- Methodological Answer : Discrepancies (e.g., melting points ranging 210–214°C vs. 90.5°C for non-carboxylated analogues) arise from impurities or polymorphic forms. Standardize protocols:
- Use differential scanning calorimetry (DSC) for precise thermal analysis .
- Compare NMR/IR spectra with computational simulations (e.g., Gaussian) to confirm structural assignments .
Q. What strategies optimize the use of this compound as a ligand in transition metal catalysis?
- Methodological Answer :
- Coordination Chemistry : The carboxylic acid group binds metals (e.g., Cu²⁺, Fe³⁺) via chelation, enhancing catalytic activity in cross-coupling reactions.
- Ligand Design : Modify the pyridine ring with electron-donating/withdrawing groups to tune metal-ligand bond strength .
- In Situ Characterization : Use X-ray crystallography or EXAFS to study metal-ligand complexes during catalysis .
Contradiction Analysis
- vs. 9 : The carboxylated derivative (210–214°C) has a significantly higher melting point than non-carboxylated 2,3,5,6-tetrachloropyridine (90.5°C), highlighting the carboxylic acid's role in enhancing intermolecular hydrogen bonding .
- vs. 11 : Mn-based catalysts achieve higher selectivity (>99%) than Zn in dechlorination, reducing toxic byproducts. Electrochemical methods (Zn) require acidic conditions, complicating waste management .
Safety Considerations
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation (risk term R20/21/22) .
- Waste Disposal : Neutralize acidic byproducts before disposal (safety term S60/61) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
